molecular formula C17H17N3O2S B2879135 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-01-2

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No.: B2879135
CAS No.: 851945-01-2
M. Wt: 327.4
InChI Key: MTGNMYVCAVAYNL-UHFFFAOYSA-N
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Description

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound that belongs to the thiazolopyrimidine class. This compound is characterized by its unique structure, which includes a thiazole ring fused to a pyrimidine ring, and a carboxamide group attached to the pyrimidine ring. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

Target of Action

The primary targets of this compound are yet to be fully identified. Compounds with similar structures, such as imidazole derivatives, have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

This interaction could involve binding to a specific site on the target, altering its conformation, and affecting its activity .

Biochemical Pathways

The compound likely affects multiple biochemical pathways due to its broad range of biological activities. The specific pathways and their downstream effects depend on the targets of the compound. For example, if the compound targets enzymes involved in inflammatory responses, it could affect the production of inflammatory mediators and thus have anti-inflammatory effects .

Pharmacokinetics

For instance, its absorption could be affected by factors such as its solubility and stability in the gastrointestinal tract, and its distribution could be influenced by its ability to cross biological membranes .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound has anti-inflammatory effects, it could reduce the production of inflammatory mediators at the molecular level, leading to a decrease in inflammation at the cellular and tissue levels .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For example, factors such as pH and temperature could affect the compound’s stability and its interaction with its targets. Additionally, the presence of other substances, such as proteins or other drugs, could influence the compound’s efficacy by competing for the same targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 4-isopropylaniline with 3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxylic acid under suitable conditions to form the desired carboxamide. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide has shown potential in various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other regulatory proteins.

    Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-isopropylphenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
  • N-(4-isopropylphenyl)-3,5-dimethyl-4-oxo-2-thioxo-1H-thieno[2,3-d]pyrimidine-6-carboxamide

Uniqueness

3-methyl-5-oxo-N-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide is unique due to its specific substitution pattern and the presence of the isopropylphenyl group, which can influence its biological activity and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

IUPAC Name

3-methyl-5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10(2)12-4-6-13(7-5-12)19-15(21)14-8-18-17-20(16(14)22)11(3)9-23-17/h4-10H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGNMYVCAVAYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC=C(C=C3)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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